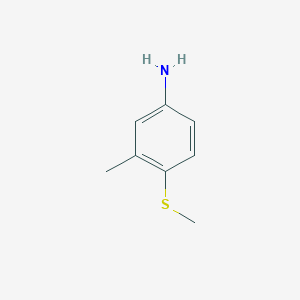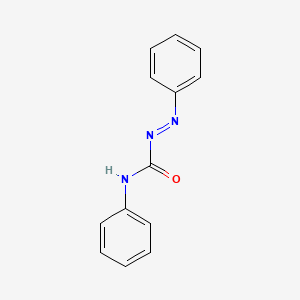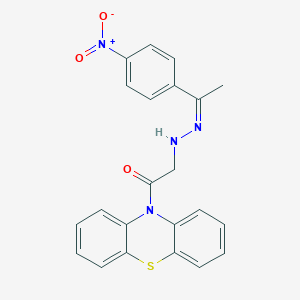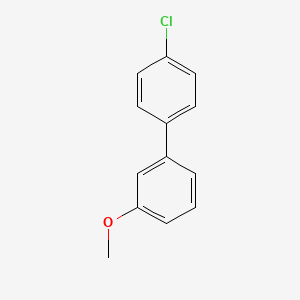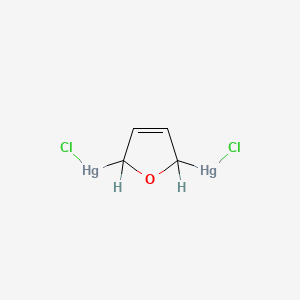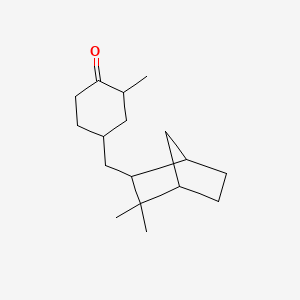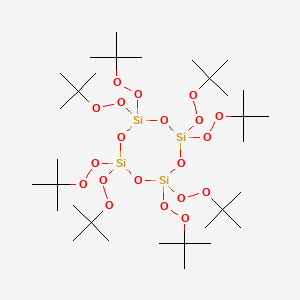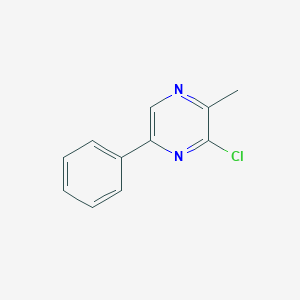
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine is an organic compound that belongs to the class of imines It features a carbazole moiety linked to a chlorophenyl group through a methanimine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine typically involves the condensation of 9H-carbazole-3-carbaldehyde with 3-chloroaniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(9H-Carbazol-3-yl)-1-(4-chlorophenyl)methanimine: Similar structure with the chlorine atom in the para position.
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine: Similar structure with the chlorine atom in the ortho position.
(E)-N-(9H-Carbazol-3-yl)-1-(3-bromophenyl)methanimine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine is unique due to the specific positioning of the chlorine atom in the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its ortho and para counterparts.
Propiedades
Número CAS |
72149-09-8 |
|---|---|
Fórmula molecular |
C19H13ClN2 |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
N-(9H-carbazol-3-yl)-1-(3-chlorophenyl)methanimine |
InChI |
InChI=1S/C19H13ClN2/c20-14-5-3-4-13(10-14)12-21-15-8-9-19-17(11-15)16-6-1-2-7-18(16)22-19/h1-12,22H |
Clave InChI |
UCSVXKSERAZGFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




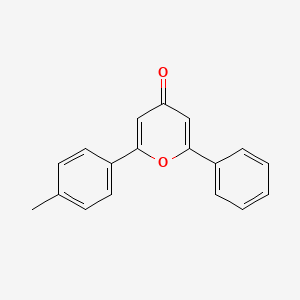
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
